molecular formula C15H21N3O4 B5034637 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}propyl acetate

3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}propyl acetate

Número de catálogo: B5034637
Peso molecular: 307.34 g/mol
Clave InChI: MMWPIZWEIITPAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}propyl acetate, also known as JNJ-7925476, is a novel and potent inhibitor of the G protein-coupled receptor (GPCR) 119. GPCR 119 is a receptor expressed in the pancreas and gastrointestinal tract, and its activation has been shown to stimulate insulin secretion and regulate glucose homeostasis. JNJ-7925476 has been developed as a potential therapeutic agent for the treatment of type 2 diabetes and obesity.

Mecanismo De Acción

3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}propyl acetate acts as a selective and potent agonist of GPCR 119, which is expressed in pancreatic beta cells and intestinal L cells. The activation of GPCR 119 leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and regulate glucose homeostasis. This compound has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance through the activation of GPCR 119.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the stimulation of insulin secretion, the regulation of glucose homeostasis, and the reduction of body weight. This compound has also been found to increase GLP-1 and GIP secretion, which are important incretin hormones that regulate insulin secretion and glucose homeostasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}propyl acetate is its selectivity and potency as an agonist of GPCR 119. This allows for the specific activation of GPCR 119 without affecting other receptors, which can lead to unwanted side effects. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

For research on 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}propyl acetate could include the evaluation of its long-term safety and efficacy in clinical trials, the development of more soluble analogs, and the investigation of its potential as a combination therapy with other antidiabetic agents.
Conclusion:
In conclusion, this compound is a novel and potent agonist of GPCR 119, which has shown promising results in regulating glucose homeostasis and reducing body weight. Its selectivity and potency make it a potential therapeutic agent for the treatment of type 2 diabetes and obesity. Further research is needed to evaluate its long-term safety and efficacy in clinical trials and to investigate its potential as a combination therapy with other antidiabetic agents.

Métodos De Síntesis

The synthesis of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}propyl acetate involves the reaction of 2-nitro-5-(1-pyrrolidinyl)aniline with 3-bromopropyl acetate in the presence of potassium carbonate and DMF as a solvent. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product in good yield and purity.

Aplicaciones Científicas De Investigación

3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}propyl acetate has been extensively studied in preclinical models and has shown promising results in regulating glucose homeostasis and reducing body weight. In a study conducted on obese and diabetic mice, this compound was found to improve glucose tolerance and reduce body weight without inducing hypoglycemia. Furthermore, this compound was found to increase insulin secretion and improve insulin sensitivity in human islets, suggesting its potential as a therapeutic agent for type 2 diabetes.

Propiedades

IUPAC Name

3-(2-nitro-5-pyrrolidin-1-ylanilino)propyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-12(19)22-10-4-7-16-14-11-13(17-8-2-3-9-17)5-6-15(14)18(20)21/h5-6,11,16H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWPIZWEIITPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.